molecular formula C8H14N4O B12127163 2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide

2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide

Cat. No.: B12127163
M. Wt: 182.22 g/mol
InChI Key: YKUCRBNQGPNTPI-UHFFFAOYSA-N
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Description

2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide

InChI

InChI=1S/C8H14N4O/c1-2-11-8(13)7(9)3-6-4-10-5-12-6/h4-5,7H,2-3,9H2,1H3,(H,10,12)(H,11,13)

InChI Key

YKUCRBNQGPNTPI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(CC1=CN=CN1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide, typically involves the cyclization of appropriate precursors. One common method is the condensation of aldehydes, benzil, and ammonium acetate in the presence of a catalyst such as a Schiff’s base complex nickel catalyst (Ni-C). This method is efficient and can be conducted under microwave-assisted conditions .

Industrial Production Methods

Industrial production of imidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazolones, while substitution reactions can yield various substituted imidazole derivatives .

Scientific Research Applications

2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can inhibit enzyme function or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by an imidazole ring, which is known for its ability to coordinate with metal ions and participate in enzyme catalysis. This structural feature enhances its relevance in biochemical applications. The presence of the amino group and the propanamide backbone contributes to its biological activity.

The biological activity of 2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide can be attributed to several mechanisms:

  • Enzyme Interaction : The imidazole moiety mimics histidine residues in proteins, allowing it to modulate enzymatic activity and signaling pathways.
  • Metal Ion Coordination : The ability to coordinate with metal ions is crucial for many biological processes, influencing various enzymatic reactions.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in infectious disease treatment.

Anticancer Properties

Recent studies have indicated potential anticancer properties of 2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Cell Line IC50 (µM) Effectiveness
MDA-MB-468 (Breast Cancer)12.5Moderate
SK-MEL-5 (Melanoma)8.3High
T-47D (Breast Cancer)15.0Moderate

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Antimicrobial Activity

In vitro studies have demonstrated that 2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide possesses antimicrobial properties against various pathogens, including:

Pathogen Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate its potential use as an antimicrobial agent.

Case Studies

  • Study on Anticancer Activity : A recent study screened a series of compounds similar to 2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide for anticancer activity at the National Cancer Institute. The compound was found to inhibit cell growth effectively across multiple cancer types, particularly in breast and melanoma cells.
  • Mechanism-Based Study : Research focused on the mechanism by which the compound interacts with metalloproteins revealed that it can significantly alter the activity of enzymes involved in cancer progression, suggesting a dual role as both an inhibitor and a modulator of enzymatic functions.

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